Cas no 972-46-3 (3-Ethoxy-androsta-3,5-dien-17-one)

3-Ethoxy-androsta-3,5-dien-17-one structure
972-46-3 structure
Productnaam:3-Ethoxy-androsta-3,5-dien-17-one
CAS-nummer:972-46-3
MF:C21H30O2
MW:314.461706638336
CID:797472
PubChem ID:10358291

3-Ethoxy-androsta-3,5-dien-17-one Chemische en fysische eigenschappen

Naam en identificatie

    • 3-Ethoxy-androsta-3,5-dien-17-one
    • (8R,9S,10R,13S,14S)-3-ethoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one
    • Androsta-3,5-dien-17-one,3-ethoxy-
    • 3-Aethoxy-androsta-3,5-dien-17-on
    • 3-Aethoxy-androstadien-(3.5)-on-(17)
    • 3-Ethoxy-17-oxo-3,5-androstadiene
    • 3-ethoxy-3,5-androstadiene-17-one
    • 3-Ethoxyandrosta-3,5-dien-17-one
    • 3-ethoxyandrosta-3,5-diene-17-one
    • Androst-4-ene-3,17-dione 3-Ethyl Enol Ether
    • 3-Ethoxyandrosta-3,5-dien-17-one (ACI)
    • 3-Ethoxyandrosta-3,5-dien-17-one (Androstenedione Ethylenolether)
    • TESTOSTERONE IMPURITY B [EP IMPURITY]
    • PAOWPNQOTVTCAF-OEUJLIAZSA-N
    • 3-ethoxyandrosta-3,5(6)-dien-17-one
    • Androsta-3,5-dien-17-one, 3-ethoxy-
    • W46ZAM53EN
    • Androstenedione Ethylenolether
    • SCHEMBL3984136
    • DTXSID20438705
    • AKOS030240947
    • UNII-W46ZAM53EN
    • Testosterone impurity B [EP]
    • 972-46-3
    • Testosterone Imp. B (EP); 3-Ethoxyandrosta-3,5-dien-17-one; Androstenedione Ethylenolether; Testosterone Impurity B
    • Inchi: 1S/C21H30O2/c1-4-23-15-9-11-20(2)14(13-15)5-6-16-17-7-8-19(22)21(17,3)12-10-18(16)20/h5,13,16-18H,4,6-12H2,1-3H3/t16-,17-,18-,20-,21-/m0/s1
    • InChI-sleutel: PAOWPNQOTVTCAF-OEUJLIAZSA-N
    • LACHT: C[C@]12CCC(OCC)=CC1=CC[C@H]1[C@@H]3CCC(=O)[C@]3(CC[C@H]21)C

Berekende eigenschappen

  • Exacte massa: 314.22500
  • Monoisotopische massa: 314.224580195g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 23
  • Aantal draaibare bindingen: 2
  • Complexiteit: 587
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 5
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 26.3Ų
  • XLogP3: 4.3

Experimentele eigenschappen

  • Kleur/vorm: Powder
  • Dichtheid: 1.1±0.1 g/cm3
  • Smeltpunt: 167-169°C
  • Kookpunt: 458.6±45.0 °C at 760 mmHg
  • Vlampunt: 189.4±22.3 °C
  • PSA: 26.30000
  • LogboekP: 5.04860
  • Dampfdruk: 0.0±1.1 mmHg at 25°C

3-Ethoxy-androsta-3,5-dien-17-one Beveiligingsinformatie

3-Ethoxy-androsta-3,5-dien-17-one Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E66040-5mg
3-Ethoxy-androsta-3,5-dien-17-one
972-46-3 ,HPLC≥72%
5mg
¥480.0 2023-09-07
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd.
BBP81010-5mg
3-Ethoxyandrosta-3,5-dien-17-one
972-46-3 98.0%
5mg
¥300 2021-05-07
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd.
BBP81010-20mg
3-Ethoxyandrosta-3,5-dien-17-one
972-46-3 98.0%
20mg
¥300 2023-09-19

3-Ethoxy-androsta-3,5-dien-17-one Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Catalysts: Pyridinium chloride Solvents: Ethanol ;  overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  cooled
Referentie
Preparation of steroidal CYP11B, CYP17, and/or CYP21 inhibitors for treating androgen-dependent conditions
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Reactievoorwaarden
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  3 h, rt → 40 °C
Referentie
A method for preparation of 17α,21-dihydroxyprogesterone
, China, , ,

Synthetic Routes 3

Reactievoorwaarden
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ,  Dichloromethane ;  rt → 20 °C; 180 min, 35 °C
1.2 Reagents: Water ;  30 - 40 min
1.3 Reagents: Triethylamine ;  pH 8, 50 °C
1.4 Solvents: Water ;  50 °C → 25 °C; 2 h, 25 °C
Referentie
Method for synthesis of Ethisterone
, China, , ,

Synthetic Routes 4

Reactievoorwaarden
1.1 Reagents: p-Toluenesulfonic acid Solvents: Ethanol ;  4 h, 40 °C
1.2 Reagents: Pyridine Solvents: Ethanol ;  pH 7, 0 °C
Referentie
Method for synthesis of hydrocortisone intermediate
, China, , ,

Synthetic Routes 5

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  12 - 16 h, 20 - 25 °C
1.2 Solvents: Pyridine ;  20 - 25 min, 25 °C; 25 °C → 0 °C; 2 - 3 h, 0 °C
Referentie
Preparation of testosterone from 4-androstenedione
, China, , ,

Synthetic Routes 6

Reactievoorwaarden
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol ;  12 - 16 h, 20 - 25 °C
1.2 Reagents: Pyridine ;  neutralized
Referentie
Preparation of 17β-androst-4-en-3-one-17-carboxylic acid
, China, , ,

Synthetic Routes 7

Reactievoorwaarden
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol ,  Water ;  rt → 10 °C; 0.5 h, 0 - 10 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9; 2 h, 0 - 10 °C
Referentie
Green preparation of guggulsterone
, China, , ,

Synthetic Routes 8

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  12 - 16 h, 2025 °C
1.2 Reagents: Pyridine ;  20 - 25 min, 2025 °C → -5 °C
Referentie
Method for preparing 17β-androst-4-en-3-one-17-carboxylic acid
, China, , ,

Synthetic Routes 9

Reactievoorwaarden
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol ;  12 - 16 h, 20 - 25 °C
1.2 Reagents: Pyridine ;  20 - 25 min, neutralized
Referentie
Preparation of Stanolone
, China, , ,

Synthetic Routes 10

Reactievoorwaarden
1.1 Reagents: Triethyl orthoformate Solvents: Ethanol ;  5 min, rt
1.2 Catalysts: Methanesulfonic acid ;  30 min, rt
1.3 Reagents: Pyridine ;  5 min, rt; rt → 0 °C; 2 h, 0 °C
Referentie
Optimization of the formation reaction of androstenedione ether enol
Moreno, Mayra Reyes; Ma, Yoanna; Ginarte, Alvarez; Garcia, Jose A. Ruiz; Abin, Osmell Diaz; et al, Revista CENIC, 2002, 33(3), 127-130

Synthetic Routes 11

Reactievoorwaarden
1.1 Reagents: Pyridine, hydrobromide (1:1) Solvents: Ethanol ;  3.5 h, 40 °C; 40 °C → rt
1.2 Reagents: Triethylamine ;  pH 7, rt
Referentie
Process for preparation of Ethisterone
, China, , ,

Synthetic Routes 12

Reactievoorwaarden
1.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Ethanol ;  4 h, 45 °C; 45 °C → 20 °C
Referentie
Method for introducing side chain to the 17-position of androstenol like compound
, China, , ,

Synthetic Routes 13

Reactievoorwaarden
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol ;  rt → 40 °C; 3 h, 40 °C
1.2 Reagents: Pyridine Solvents: Ethanol ;  pH 7; 0 °C
Referentie
Synthesis of intermediate of hydrocortisone of pregn-4-ene-17α,21-dihydroxy-3,20-dione-21-acetate
He, Ming-hua; Liao, Qing-jiang, Zhongguo Xinyao Zazhi, 2010, 19(3), 233-235

Synthetic Routes 14

Reactievoorwaarden
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol ,  Tetrahydrofuran ;  1 - 2 h, 25 - 50 °C
Referentie
Method for synthesis of steroid compound with 3,17-dione steroid
, China, , ,

Synthetic Routes 15

Reactievoorwaarden
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol ;  12 - 16 h, 20 - 25 °C
Referentie
Preparation of methyltestosterone from 4-androstenedione
, China, , ,

Synthetic Routes 16

Reactievoorwaarden
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol ;  12 - 16 h, 20 - 25 °C
1.2 Reagents: Pyridine ;  20 - 25 min, neutralized, 20 - 25 °C
Referentie
Preparation method of 3-β-hydroxy-androstane-17-one
, China, , ,

Synthetic Routes 17

Reactievoorwaarden
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ;  2 h, rt
Referentie
Synthesis of spironolactone
Wang, Hongxia; Ye, Jingquan; Jiang, Zhongxing, Zhongguo Yiyao Gongye Zazhi, 2005, 36(1), 1-3

Synthetic Routes 18

Reactievoorwaarden
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol ,  Tetrahydrofuran ;  2 h, 45 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referentie
Novel stereoselective synthesis and chromatographic evaluation of E-guggulsterone
Gioiello, Antimo; Sardella, Roccaldo; Rosatelli, Emiliano; Sadeghpour, Bahman M.; Natalini, Benedetto; et al, Steroids, 2012, 77(3), 250-254

Synthetic Routes 19

Reactievoorwaarden
1.1 Reagents: p-Toluenesulfonic acid Solvents: Ethanol ,  Tetrahydrofuran ;  20 min, rt
1.2 40 min, rt → 40 °C
1.3 Reagents: Pyridine ;  40 °C → rt
Referentie
Improved synthesis of canrenone, intermediate of eplerenone
Zhang, Yinghua; Xiong, Zhigang; Qiu, Guofu; Liang, Shucai; Li, Zongtao; et al, Zhongguo Yaowu Huaxue Zazhi, 2005, 15(4), 241-243

Synthetic Routes 20

Reactievoorwaarden
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol ;  12 - 16 h, 20 - 25 °C
Referentie
Preparation method of Mestanolone
, China, , ,

3-Ethoxy-androsta-3,5-dien-17-one Raw materials

3-Ethoxy-androsta-3,5-dien-17-one Preparation Products

3-Ethoxy-androsta-3,5-dien-17-one Gerelateerde literatuur

  • 1. Notes
    J. T. Edward,S. Nielsen,D. M. Besly,A. A. Goldberg,J. Grundy,E. A. Halevi,Israel Loeff,Gabriel Stein,Stanley E. Livingstone,M. Z. Barakat,S. K. Shehab,M. M. El-Sadr,K. R. Haegreaves,A. McGookin,Alexander Robertson,S. P. Barton,G. Cooley,B. Ellis,V. Petrow,A. J. Birch,E. Pride,Herchel Smith,A. Hilary Orr,Muriel Tomlinson,R. Foster J. Chem. Soc. 1957 5084
  • 2. 674. A novel method for the preparation of steroid esters
    D. D. Evans,D. E. Evans,G. S. Lewis,P. J. Palmer,D. J. Weyell J. Chem. Soc. 1963 3578
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